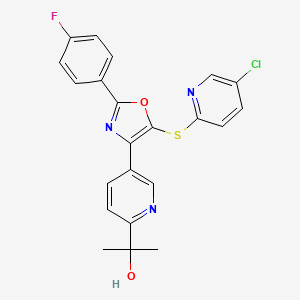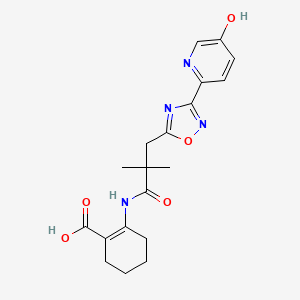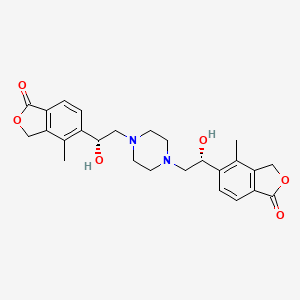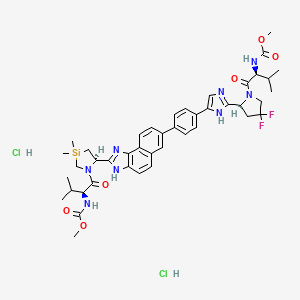![molecular formula C27H28FN3O2 B609167 4-[3-[4-[(R)-(3-氟苯基)-羟基-吡啶-2-基甲基]哌啶-1-基]丙氧基]苯甲腈 CAS No. 1560968-49-1](/img/structure/B609167.png)
4-[3-[4-[(R)-(3-氟苯基)-羟基-吡啶-2-基甲基]哌啶-1-基]丙氧基]苯甲腈
概述
描述
ML399 is an inhibitor of the menin--MLL interaction. It acts by demonstrating strong and selective effects in MLL leukemia cells and validating specific mechanism of action.
科学研究应用
5-HT1A 受体激动剂
- 该化合物类别的新型衍生物显示出作为 5-HT1A 受体激动剂的选择性和有效活性。这些化合物已被研究其在治疗抑郁症中的潜力,一些衍生物在口服后在大鼠中表现出增强且持久的活性 (Vacher 等,1999)。
癌症治疗中的 LSD1 抑制剂
- 该化合物已在与赖氨酸特异性脱甲基酶 1 (LSD1) 的相互作用的背景下进行了研究,LSD1 是癌症治疗中的靶标。已确定这种类型的抑制剂与 LSD1 复合物的晶体结构,提供了可以促进设计更有效的可逆 LSD1 抑制剂的见解 (Niwa 等,2018)。
抗肿瘤特性
- 对氟马替尼(一种相关的抗肿瘤酪氨酸激酶抑制剂)代谢的研究提供了对这些化合物在人体中的代谢途径的见解。这对于了解它们的药代动力学和在治疗慢性粒细胞白血病等疾病中的潜在应用至关重要 (Gong 等,2010)。
抗过敏活性
- 某些衍生物在被动足部过敏反应试验等模型中显示出有效的抗过敏活性。这表明在开发新的抗过敏药物中具有潜在应用 (Walsh 等,1989)。
抗抑郁潜力
- 一些衍生物已显示出明显的抗抑郁潜力。这是使用大鼠强迫游泳试验评估的,其中这些化合物在抑制不动性方面显示出有希望的结果,表明它们可能用作抗抑郁药 (Vacher 等,1999)。
晶体结构分析
- 各种衍生物的晶体结构分析提供了有关这些化合物的分子构象、相互作用和潜在结合模式的宝贵信息。此类见解对于针对特定受体或酶的药物的合理设计至关重要 (Ullah 等,2014)。
放射合成和 PET 评价
- 已探索氟-18 标记衍生物的放射合成,用于使用正电子发射断层扫描 (PET) 对 AMPA 受体等特定受体进行成像,这在神经学研究中很重要 (Yuan 等,2016)。
属性
CAS 编号 |
1560968-49-1 |
|---|---|
分子式 |
C27H28FN3O2 |
分子量 |
445.53 |
IUPAC 名称 |
4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile |
InChI |
InChI=1S/C27H28FN3O2/c28-24-6-3-5-23(19-24)27(32,26-7-1-2-14-30-26)22-12-16-31(17-13-22)15-4-18-33-25-10-8-21(20-29)9-11-25/h1-3,5-11,14,19,22,32H,4,12-13,15-18H2/t27-/m1/s1 |
InChI 键 |
YLADDJNCJBCBJE-HHHXNRCGSA-N |
SMILES |
C1CN(CCC1C(C2=CC(=CC=C2)F)(C3=CC=CC=N3)O)CCCOC4=CC=C(C=C4)C#N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ML399; ML-399; ML 399; VU0516340; VU-0516340; VU 0516340; |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)






![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)

![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)

![(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B609107.png)